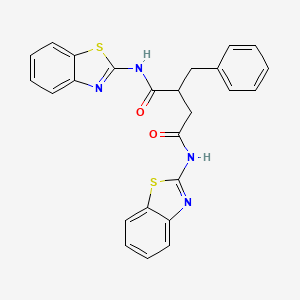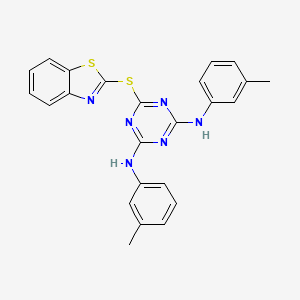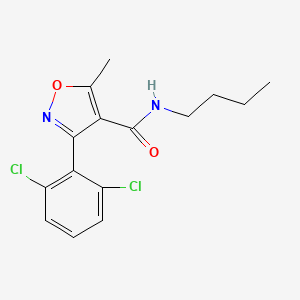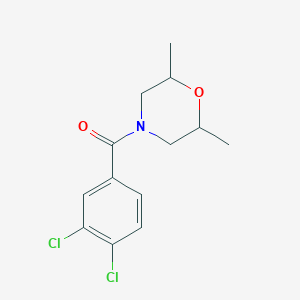![molecular formula C22H18ClN3O3 B11182331 N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-4-methoxybenzamide](/img/structure/B11182331.png)
N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-4-methoxybenzamide is a complex organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core substituted with a 3-chlorophenyl group and a 4-methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-4-methoxybenzamide typically involves multiple steps. One common method starts with the preparation of 2-amino-3-chlorobenzamide, which is then reacted with 4-methoxybenzoic acid under acidic conditions to form the intermediate product. This intermediate undergoes cyclization with formamide to yield the quinazoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinazoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced quinazoline products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts to facilitate the reactions .
Major Products
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as proteases and kinases, by binding to their active sites. This inhibition disrupts the normal function of these enzymes, leading to the desired therapeutic effects. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenethyl)-4-nitrobenzamide: This compound shares a similar structural motif with N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-4-methoxybenzamide but differs in its functional groups and overall structure.
1-substituted-3-(3-(2-chlorophenyl)-4-oxo-3,4-dihydrobenzopyrimidin-2-ylamino)isothioureas: These compounds have a similar quinazoline core but with different substituents, leading to variations in their chemical and biological properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C22H18ClN3O3 |
|---|---|
Molecular Weight |
407.8 g/mol |
IUPAC Name |
N-[7-(3-chlorophenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C22H18ClN3O3/c1-29-17-7-5-13(6-8-17)21(28)26-22-24-12-18-19(25-22)10-15(11-20(18)27)14-3-2-4-16(23)9-14/h2-9,12,15H,10-11H2,1H3,(H,24,25,26,28) |
InChI Key |
HNNPSQMMGQKTKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(3,4-dichlorophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11182259.png)


![Ethyl {2-[4-(diphenylmethyl)piperazin-1-yl]-6-hydroxypyrimidin-4-yl}acetate](/img/structure/B11182279.png)
![7-Ethyl-4,8-diphenylpyrazolo[5,1-c][1,2,4]triazin-3-amine](/img/structure/B11182286.png)
![1-Benzyl-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)urea](/img/structure/B11182290.png)
![3-chloro-N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B11182292.png)
![2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B11182299.png)
![2-Oxo-2-{[4-(pyrimidin-2-ylsulfamoyl)phenyl]amino}ethyl morpholine-4-carbodithioate](/img/structure/B11182307.png)
![5-methyl-N-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]-N-(4-methylpyrimidin-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B11182309.png)
![ethyl 2-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-5-carboxylate](/img/structure/B11182316.png)
![2-methoxy-N'-[1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B11182320.png)
